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Compound of Interest

Compound Name: N3-Gly-Gly-OH

Cat. No.: B2421856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N3-Gly-Gly-OH, or azido-glycyl-glycine, is a bifunctional molecule poised to be a valuable tool

in chemical biology, drug discovery, and materials science. Its structure, featuring a terminal

azide group and a C-terminal carboxylic acid on a flexible diglycine backbone, allows for

versatile applications in bioconjugation and the synthesis of complex molecular architectures.

The azide moiety serves as a chemical handle for highly specific and efficient "click chemistry"

reactions, while the carboxylic acid enables standard peptide coupling. This guide provides a

comprehensive overview of the potential research areas for N3-Gly-Gly-OH, including detailed

experimental protocols and data presented for easy comparison.

Physicochemical Properties
While extensive experimental data for N3-Gly-Gly-OH is not widely published, its properties

can be estimated based on its structure and data from similar short peptides.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b2421856?utm_src=pdf-interest
https://www.benchchem.com/product/b2421856?utm_src=pdf-body
https://www.benchchem.com/product/b2421856?utm_src=pdf-body
https://www.benchchem.com/product/b2421856?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2421856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Estimated Value Notes

Molecular Formula C4H6N4O3 Calculated from the structure.

Molecular Weight 158.12 g/mol
Calculated from the molecular

formula.

Appearance White to off-white solid
Expected physical state at

room temperature.

Solubility

High in aqueous buffers and

polar organic solvents (e.g.,

DMSO, DMF)

The glycine backbone and

terminal carboxylate contribute

to its hydrophilicity.[1][2]

pKa (Carboxylic Acid) ~3.5 - 4.0

Estimated based on the pKa of

the C-terminal carboxyl group

in similar peptides.[2]

Synthesis and Characterization
N3-Gly-Gly-OH can be synthesized through both solid-phase and solution-phase peptide

synthesis methods. Solid-Phase Peptide Synthesis (SPPS) is often preferred for its efficiency

and ease of purification.

Solid-Phase Peptide Synthesis (SPPS) of N3-Gly-Gly-OH
A common approach involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a

resin support.

Experimental Protocol:

Resin Preparation: Swell a suitable resin (e.g., Wang or Rink Amide resin) in a solvent like

N,N-dimethylformamide (DMF).

First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a coupling agent such as

N,N'-diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (HOBt).

Fmoc Deprotection: Remove the Fmoc protecting group with a solution of 20% piperidine in

DMF to expose the free amine.
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Second Amino Acid Coupling: Couple the second Fmoc-Gly-OH using the same coupling

procedure.

Azide Installation: After deprotection of the final glycine, couple azidoacetic acid to the N-

terminus.

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain

protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the final product by mass spectrometry

(MS) and nuclear magnetic resonance (NMR) spectroscopy.
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Solid-Phase Peptide Synthesis (SPPS) Workflow for N3-Gly-Gly-OH.

Expected Synthesis Outcomes:

Parameter Expected Value Method of Analysis

Crude Purity 70-90% RP-HPLC

Final Purity >95% RP-HPLC

Overall Yield 40-70% Mass Balance

Identity Confirmed Mass Spectrometry

Core Research Area: Bioconjugation via Click
Chemistry
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The primary application of N3-Gly-Gly-OH is in bioconjugation through "click" chemistry. The

azide group allows for specific covalent bond formation with alkyne-containing molecules in a

highly efficient and bioorthogonal manner. Two main types of azide-alkyne cycloaddition are

commonly employed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
CuAAC is a highly efficient reaction that forms a stable 1,4-disubstituted triazole linkage

between an azide and a terminal alkyne, catalyzed by a copper(I) species.

General Experimental Protocol for CuAAC:

Reactant Preparation: Dissolve N3-Gly-Gly-OH and the alkyne-containing molecule (e.g., a

fluorescent probe, a drug molecule, or a modified protein) in a suitable buffer (e.g.,

phosphate-buffered saline, PBS).

Catalyst Preparation: Prepare a fresh solution of a copper(I) source, typically by reducing

copper(II) sulfate (CuSO4) with a reducing agent like sodium ascorbate. The addition of a

copper-chelating ligand (e.g., THPTA or TBTA) can enhance reaction efficiency and protect

biomolecules.

Reaction Initiation: Add the catalyst solution to the mixture of the azide and alkyne.

Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours.

Purification: Purify the resulting conjugate using methods appropriate for the biomolecule,

such as size-exclusion chromatography or dialysis, to remove unreacted starting materials

and the copper catalyst.
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General Workflow for a CuAAC Reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (e.g.,

dibenzocyclooctyne - DBCO, or bicyclononyne - BCN) which reacts spontaneously with an

azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for

applications in living systems.[3]

General Experimental Protocol for SPAAC:

Reactant Preparation: Dissolve N3-Gly-Gly-OH and the strained alkyne-modified molecule

in a biocompatible buffer (e.g., PBS).
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Reaction Initiation: Simply mix the solutions of the azide and the strained alkyne.

Incubation: Allow the reaction to proceed at room temperature or 37°C. Reaction times can

range from 1 to 24 hours depending on the concentrations and the specific strained alkyne

used.

Purification: Purify the conjugate as described for CuAAC.
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General Workflow for a SPAAC Reaction.

Comparison of CuAAC and SPAAC:

Feature CuAAC SPAAC

Catalyst Copper(I) None

Biocompatibility
Potentially cytotoxic due to

copper

High, suitable for in vivo

applications

Reaction Rate Generally faster
Can be slower, dependent on

the strained alkyne

Alkyne Partner Terminal Alkyne
Strained Cyclooctyne (e.g.,

DBCO, BCN)

Typical Use Case
In vitro bioconjugation,

materials science

Live-cell imaging, in vivo

studies
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Potential Research Applications
The versatility of N3-Gly-Gly-OH as a linker and chemical handle opens up several promising

avenues of research.

Development of Antibody-Drug Conjugates (ADCs)
N3-Gly-Gly-OH can serve as a linker to attach a cytotoxic payload to a monoclonal antibody,

creating an ADC for targeted cancer therapy. The diglycine spacer can improve the solubility

and pharmacokinetic properties of the resulting conjugate.[1][4]
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Workflow for ADC Synthesis using N3-Gly-Gly-OH.

Proteomics and Protein-Protein Interaction Studies
N3-Gly-Gly-OH can be incorporated into peptides or proteins to serve as a handle for "tagging"

and subsequent analysis. For example, a protein of interest can be modified with an alkyne

group, and N3-Gly-Gly-OH can be used to attach a biotin tag for affinity purification or a

fluorescent tag for imaging. This can be a powerful tool for studying protein localization, and

protein-protein interactions.

Probing Signaling Pathways
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By conjugating an inhibitor or a fluorescent probe to a targeting moiety (e.g., a small molecule

or peptide) using N3-Gly-Gly-OH as a linker, researchers can create tools to investigate

cellular signaling pathways. For instance, an ADC constructed with this linker could be used to

deliver a cytotoxic drug to a cancer cell expressing a specific receptor, thereby interfering with

the signaling pathway associated with that receptor.
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Inhibition of a Signaling Pathway by an ADC Utilizing an N3-Gly-Gly-OH Linker.
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Conclusion
N3-Gly-Gly-OH is a versatile and promising chemical tool for researchers in a wide range of

scientific disciplines. Its straightforward synthesis and the bioorthogonality of its azide group

make it an attractive building block for creating complex bioconjugates. The potential

applications in the development of targeted therapeutics like ADCs, as well as in fundamental

research areas such as proteomics and the study of cellular signaling, highlight the significant

potential of N3-Gly-Gly-OH. While more specific experimental data on this particular molecule

is needed, the well-established principles of peptide synthesis and click chemistry provide a

solid foundation for its successful implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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